molecular formula C9H14N2O B1406012 (3-Isopropoxypyridin-4-yl)methanamine CAS No. 1502188-63-7

(3-Isopropoxypyridin-4-yl)methanamine

Cat. No.: B1406012
CAS No.: 1502188-63-7
M. Wt: 166.22 g/mol
InChI Key: NCWOUUKYCXWMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Isopropoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is characterized by a pyridine ring substituted with an isopropoxy group at the 3-position and a methanamine group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of (3-Isopropoxypyridin-4-yl)methanamine typically involves several steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-bromo-4-picoline with isopropyl alcohol in the presence of a base to form the isopropoxy group . The methanamine group can be introduced through a reductive amination process using formaldehyde and a reducing agent such as sodium borohydride . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

(3-Isopropoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3-Isopropoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(3-Isopropoxypyridin-4-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3-propan-2-yloxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-6-11-4-3-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWOUUKYCXWMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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